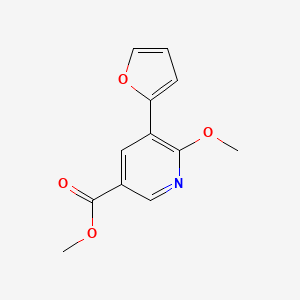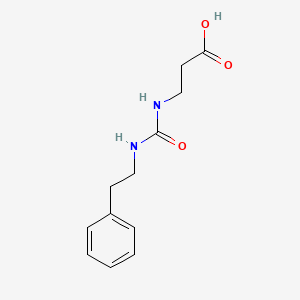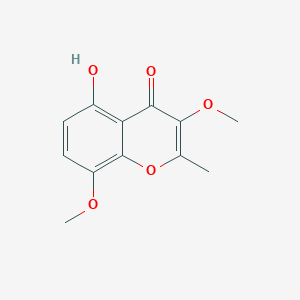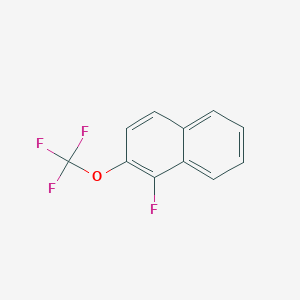
2-(2-Chloro-7,8-dimethylquinolin-3-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-(2-Chloro-7,8-diméthylquinoléin-3-yl)acétonitrile implique généralement la réaction de la 2-chloro-7,8-diméthylquinoléine avec l'acétonitrile dans des conditions spécifiques. La réaction est généralement effectuée en présence d'une base, comme l'hydrure de sodium ou le carbonate de potassium, et d'un solvant approprié tel que le diméthylformamide (DMF) ou le diméthylsulfoxyde (DMSO). Le mélange réactionnel est chauffé à une température spécifique, souvent autour de 80-100 °C, pour faciliter la formation du produit souhaité .
Méthodes de production industrielle
En milieu industriel, la production de 2-(2-Chloro-7,8-diméthylquinoléin-3-yl)acétonitrile peut impliquer des procédés de lots à grande échelle ou des procédés en continu. Les conditions réactionnelles sont optimisées pour garantir un rendement et une pureté élevés du produit. L'utilisation de réacteurs automatisés et de techniques de purification avancées, telles que la recristallisation ou la chromatographie, est courante pour obtenir la qualité souhaitée .
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(2-Chloro-7,8-diméthylquinoléin-3-yl)acétonitrile peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les dérivés quinoléine correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe nitrile en une amine ou d'autres groupes fonctionnels.
Substitution : Le groupe chloro peut être substitué par d'autres nucléophiles, tels que les amines ou les thiols.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des réducteurs comme l'hydrure de lithium et d'aluminium (LiAlH4) ou l'hydrogène gazeux (H2) en présence d'un catalyseur (par exemple, palladium sur carbone) sont utilisés.
Substitution : Les nucléophiles tels que l'azoture de sodium (NaN3) ou le thiolate de sodium (NaSR) sont employés en conditions basiques.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des N-oxydes de quinoléine, tandis que la réduction peut produire des amines. Les réactions de substitution peuvent conduire à divers dérivés de quinoléine substitués .
Applications de recherche scientifique
Le 2-(2-Chloro-7,8-diméthylquinoléin-3-yl)acétonitrile a une large gamme d'applications dans la recherche scientifique :
Médecine : La recherche est en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.
Mécanisme d'action
Le mécanisme d'action du 2-(2-Chloro-7,8-diméthylquinoléin-3-yl)acétonitrile implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en se liant à des enzymes ou à des récepteurs, modulant ainsi leur activité. Les cibles moléculaires et les voies exactes impliquées sont encore à l'étude, et des recherches supplémentaires sont nécessaires pour élucider le mécanisme détaillé .
Applications De Recherche Scientifique
2-(2-Chloro-7,8-dimethylquinolin-3-yl)acetonitrile has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(2-Chloro-7,8-dimethylquinolin-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to elucidate the detailed mechanism .
Comparaison Avec Des Composés Similaires
Composés similaires
2-(2-Chloroquinoléin-3-yl)acétonitrile : Structure similaire mais sans les groupes diméthyle.
2-(2-Bromo-7,8-diméthylquinoléin-3-yl)acétonitrile : Structure similaire avec un groupe bromo au lieu d'un groupe chloro.
2-(2-Chloro-7,8-diméthylquinoléin-3-yl)éthanol : Structure similaire avec un groupe éthanol au lieu d'un groupe nitrile.
Unicité
Le 2-(2-Chloro-7,8-diméthylquinoléin-3-yl)acétonitrile est unique en raison de la présence de groupes chloro et diméthyle sur le cycle quinoléine, ce qui peut influencer sa réactivité et son activité biologique. Cette combinaison de groupes fonctionnels en fait un composé précieux pour diverses applications de recherche .
Propriétés
Formule moléculaire |
C13H11ClN2 |
|---|---|
Poids moléculaire |
230.69 g/mol |
Nom IUPAC |
2-(2-chloro-7,8-dimethylquinolin-3-yl)acetonitrile |
InChI |
InChI=1S/C13H11ClN2/c1-8-3-4-10-7-11(5-6-15)13(14)16-12(10)9(8)2/h3-4,7H,5H2,1-2H3 |
Clé InChI |
HMDGSYZAKWRIFL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=NC(=C(C=C2C=C1)CC#N)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![7-Ethyl-N-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11874192.png)


![4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 3-phenyl-](/img/structure/B11874225.png)
![[(5,5-Dimethyl-5,6,7,8-tetrahydronaphthalen-1-yl)oxy]acetic acid](/img/structure/B11874230.png)


![8-Bromo-4-chloropyrrolo[1,2-A]pyrazine](/img/structure/B11874258.png)
